N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a furan ring, a nitrophenoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and 4-methylbenzylamine intermediates. These intermediates are then reacted with 2-(2-nitrophenoxy)acetyl chloride under controlled conditions to form the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.
4-Methylbenzylamine: Contains a methylphenyl group and an amine group.
2-(2-Nitrophenoxy)acetic acid: Features a nitrophenoxy group and an acetic acid moiety.
Uniqueness
N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C21H20N2O5/c1-16-8-10-17(11-9-16)13-22(14-18-5-4-12-27-18)21(24)15-28-20-7-3-2-6-19(20)23(25)26/h2-12H,13-15H2,1H3 |
InChI Key |
GDSDMGVPJYENTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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